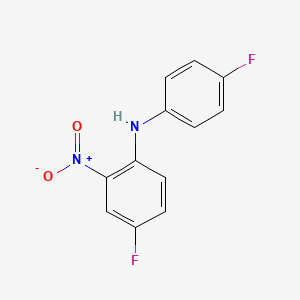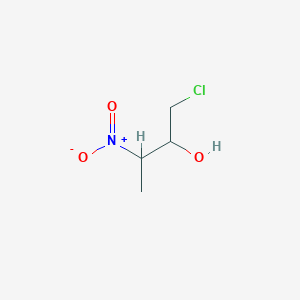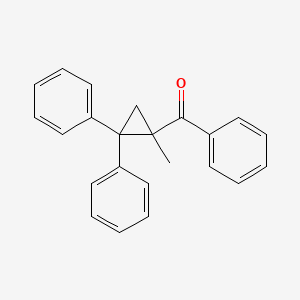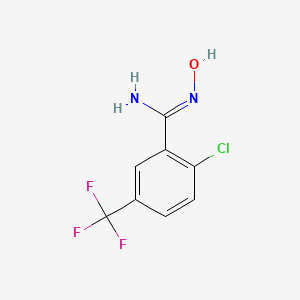
(S)-2-Benzamido-3-(3-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanine, N-benzoyl-3-fluoro- is a fluorinated derivative of phenylalanine, an essential amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated phenylalanines, including Phenylalanine, N-benzoyl-3-fluoro-, typically involves the introduction of a fluorine atom into the phenylalanine molecule. One common method is the direct nucleophilic fluorination of a protected amino acid derivative. This process often involves multiple steps, including the use of protecting groups to ensure selective fluorination .
Industrial Production Methods
Industrial production of fluorinated phenylalanines can involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, making them suitable for large-scale production. This method is advantageous due to its selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, N-benzoyl-3-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenylalanine, N-benzoyl-3-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its effects on protein folding and stability.
Industry: The compound is used in the development of pharmaceuticals and diagnostic probes
Mechanism of Action
The mechanism of action of Phenylalanine, N-benzoyl-3-fluoro- involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Phenylalanine, N-benzoyl-3-fluoro- can be compared with other fluorinated phenylalanines, such as α-fluorophenylalanine and β-fluorophenylalanine. While all these compounds share the common feature of fluorine substitution, their unique structural differences result in varying chemical and biological properties. For instance, the position of the fluorine atom can significantly impact the compound’s reactivity and bioavailability .
List of Similar Compounds
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
Properties
CAS No. |
69935-09-7 |
|---|---|
Molecular Formula |
C16H14FNO3 |
Molecular Weight |
287.28 g/mol |
IUPAC Name |
(2S)-2-benzamido-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C16H14FNO3/c17-13-8-4-5-11(9-13)10-14(16(20)21)18-15(19)12-6-2-1-3-7-12/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChI Key |
PBKKFAXUWHUKAJ-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)F)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



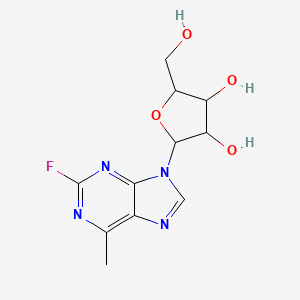


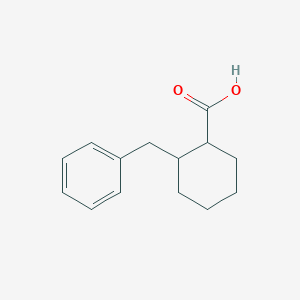
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
